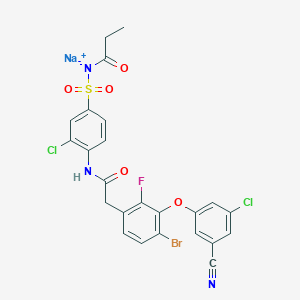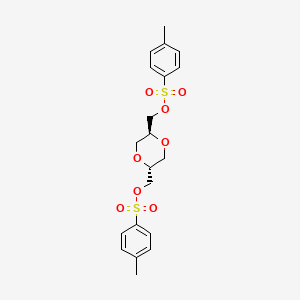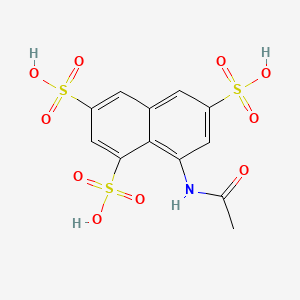![molecular formula C15H11BrN2S B12792940 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-84-8](/img/structure/B12792940.png)
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that belongs to the thiazolo[3,4-a]benzimidazole family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a bromophenyl group in the structure enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclization of 2-mercaptobenzimidazole with appropriate bromophenyl derivatives. One common method involves the reaction of 2-mercaptobenzimidazole with 4-bromobenzaldehyde in the presence of a strong acid like sulfuric acid, followed by cyclization under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazolo[3,4-a]benzimidazoles, while oxidation and reduction reactions can produce sulfoxides, sulfones, or thioethers .
Applications De Recherche Scientifique
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory compound.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Material Science:
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with various molecular targets and pathways. The bromophenyl group enhances its binding affinity to specific proteins and enzymes, leading to inhibition or activation of these targets. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate the activity of enzymes involved in inflammatory pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 1-(4-Methylphenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 1-(4-Fluorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
Uniqueness
1-(4-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is unique due to the presence of the bromine atom, which enhances its reactivity and potential for various chemical transformations. This makes it a valuable compound for synthetic chemists and researchers studying its biological activities .
Propriétés
Numéro CAS |
136994-84-8 |
|---|---|
Formule moléculaire |
C15H11BrN2S |
Poids moléculaire |
331.2 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11BrN2S/c16-11-7-5-10(6-8-11)15-18-13-4-2-1-3-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
Clé InChI |
VAZZLVFERHJLEV-UHFFFAOYSA-N |
SMILES canonique |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


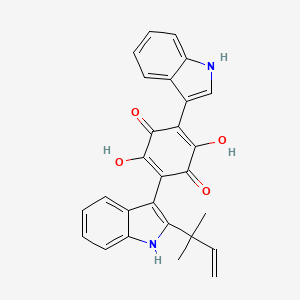

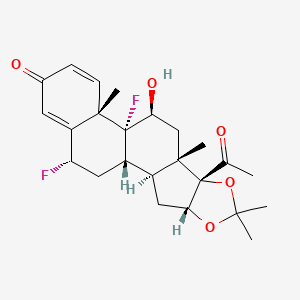
![10-chloro-19-ethyl-18-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-14-one](/img/structure/B12792875.png)

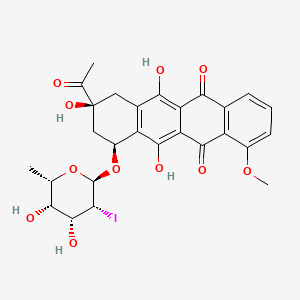
![[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-11-[(2S)-1-hydroxypropan-2-yl]-3,7,10-trimethyl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12792889.png)
